molecular formula C8H7N B1365339 3-Deuterioindole

3-Deuterioindole

Cat. No.: B1365339
M. Wt: 118.15 g/mol
InChI Key: SIKJAQJRHWYJAI-UICOGKGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deuterioindole is a deuterium-labeled derivative of indole, where the hydrogen atom at the C-3 position is replaced by deuterium. This isotopic substitution is strategically significant for probing reaction mechanisms, particularly in studies involving kinetic isotope effects (KIEs). The synthesis involves refluxing indole in D₂O with catalytic sulfuric acid, followed by selective deuteration and purification steps to achieve ~87% isotopic purity . Key spectroscopic features include distinct infrared (IR) peaks at 6.05 cm⁻¹ (C-D stretching) and nuclear magnetic resonance (NMR) signatures confirming deuterium localization at C-3 .

Properties

Molecular Formula

C8H7N

Molecular Weight

118.15 g/mol

IUPAC Name

3-deuterio-1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i5D

InChI Key

SIKJAQJRHWYJAI-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CNC2=CC=CC=C12

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Kinetic Isotope Effects (KIEs) in Catalytic Reactions

3-Deuterioindole is pivotal in distinguishing rate-determining steps (RDS) in thiourea-catalyzed reactions. In the ring-opening of episulfonium ions, the measured KIE (kH/kD = 0.93 ± 0.12) indicates a minimal primary isotope effect, ruling out re-aromatization as the RDS and confirming indole addition as both rate- and enantio-determining . This contrasts with hypothetical scenarios where significant KIEs (kH/kD > 2.5) would suggest proton transfer or aromaticity restoration as RDS .

Table 1: Kinetic Isotope Effects in Indole Derivatives
Compound Reaction Type kH/kD RDS Implication Reference
This compound Thiourea-catalyzed addition 0.93 ± 0.12 Indole addition as RDS
N-Deuterioindole Acid-catalyzed H/D exchange ~400* Faster N-H vs. C-3 exchange

*Ratio of exchange rates at N vs. C-3.

Electronic and Structural Effects vs. Halogenated Derivatives

Halogenated indoles like 5-Chloroindole-3-carboxaldehyde and 6-Bromoindole-3-carboxaldehyde exhibit altered electronic properties due to electron-withdrawing substituents. These compounds show reduced nucleophilicity compared to this compound, impacting their reactivity in electrophilic substitutions. For instance, Mayr’s nucleophilicity parameter (N) correlates linearly with reaction rates in racemic thiourea-catalyzed systems, but deviations occur in asymmetric catalysis due to competing Brønsted acid effects .

Table 3: Reactivity Trends in Substituted Indoles
Compound Substituent Key Reactivity Feature Application Example
This compound C-3 deuterium Minimal KIE in addition reactions Elucidating enantioselective RDS
5-Chloroindole-3-carboxaldehyde Cl at C-5, CHO at C-3 Electrophilic substitution at C-2/C-5 Synthesis of bioactive alkaloids
3-Methylindole CH₃ at C-3 Enhanced steric bulk Microbial tryptophan metabolism

Mechanistic Insights from Deuterium Labeling

In acid-catalyzed reactions, this compound’s C-3 deuteration provides a stable probe for tracking protonation pathways. Unlike N-protonated indole (which rapidly exchanges deuterium), the 3-protonated species retains aromaticity, making it detectable by NMR and UV . This property is critical for distinguishing between N- and C-protonated intermediates in indole chemistry.

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